

# Application Notes and Protocols: TNO155 Administration in Mouse Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of TNO155, a selective allosteric inhibitor of SHP2, in mouse models of lung cancer. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of in vivo studies evaluating TNO155.

## Introduction

TNO155 is a potent and orally bioavailable SHP2 inhibitor that has shown promise in preclinical models of various cancers, including non-small cell lung cancer (NSCLC).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] In lung cancer, particularly in tumors driven by KRAS mutations or receptor tyrosine kinase (RTK) activation, SHP2 is a key signaling node.[1][3][4] TNO155 is being investigated as a monotherapy and in combination with other targeted agents to overcome drug resistance and enhance anti-tumor efficacy.[1][5][6][7]

## Signaling Pathway of TNO155 in Lung Cancer

TNO155 functions by allosterically inhibiting SHP2, which is a critical transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS-MAPK pathway.[2] In many lung cancer models, particularly those with KRAS mutations, TNO155 has been shown to inhibit the feedback activation of wild-type RAS isoforms, thereby enhancing the efficacy of







other targeted therapies like KRAS G12C inhibitors.[1][6] The primary downstream effect of TNO155 is the sustained inhibition of ERK phosphorylation.[1][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric SHP2 inhibitors suppress lung cancer cell migration by inhibiting non-canonical activation of EphA2 via the ERK-RSK signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: TNO155
   Administration in Mouse Models of Lung Cancer]. BenchChem, [2025]. [Online PDF].

   Available at: [https://www.benchchem.com/product/b15574588#tno155-administration-in-mouse-models-of-lung-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com